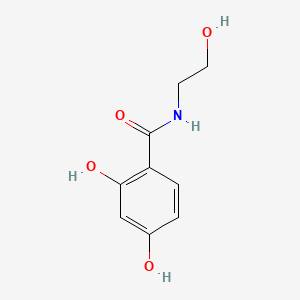

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Description

Context within the Benzamide (B126) Class of Compounds

Benzamides are a large and important class of chemical compounds that contain a carboxamide group attached to a benzene (B151609) ring. researchgate.net This structural motif is a cornerstone in the development of numerous pharmaceuticals and biologically active molecules. The versatility of the benzamide scaffold allows for a wide range of substitutions on both the benzene ring and the amide nitrogen, leading to a vast chemical space with diverse pharmacological properties. nih.gov

The parent compound, benzamide, is found in some natural sources, including certain species of Streptomyces and Colchicum autumnale. researchgate.net Derivatives of benzamide have been explored for a multitude of therapeutic applications, including as antiemetics, antipsychotics, and gastroprokinetic agents. The biological activity of benzamides is highly dependent on the nature and position of the substituents on the aromatic ring and the amide group. nih.gov

The subject of this article, 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide, is a specific example within this broad class. The presence of the 2,4-dihydroxy substitution pattern, also known as a resorcinol (B1680541) moiety, is a key feature. Resorcinol and its derivatives are known to exhibit a range of biological activities, including antiseptic, antifungal, and skin-lightening properties. nih.govgoogle.com The combination of the benzamide core with a resorcinol ring suggests potential for unique biological effects.

Significance in Medicinal Chemistry and Chemical Biology Research

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, its structural components provide a basis for inferring its potential significance in medicinal chemistry and chemical biology.

The field of medicinal chemistry often focuses on the synthesis and evaluation of novel compounds based on established pharmacophores. The 2,4-dihydroxybenzamide (B1346612) scaffold itself has been investigated for various therapeutic purposes. For instance, derivatives of 2,4-dihydroxybenzoic acid have been synthesized and studied for their antimicrobial and antioxidant activities. mdpi.com The parent compound, 2,4-dihydroxybenzamide, has been identified as a specific inhibitor of glutathione reductase, an enzyme involved in cellular redox homeostasis. chemicalbook.com Furthermore, novel resorcinol amide derivatives have been identified as potent and specific inhibitors of pyruvate dehydrogenase kinases (PDHKs), which are implicated in cancer cell metabolism. nih.gov These findings suggest that the 2,4-dihydroxybenzamide core of the title compound is a promising platform for the design of new bioactive molecules.

From a chemical biology perspective, the N-(2-hydroxyethyl)amide portion of the molecule is noteworthy. This structural feature is characteristic of N-acylethanolamines (NAEs), a class of endogenous lipid mediators. wikipedia.orgnih.gov NAEs, such as the well-known endocannabinoid anandamide, are involved in a wide array of physiological processes, including pain sensation, inflammation, and mood regulation. wikipedia.orgnih.gov They are biosynthesized from membrane phospholipids and act on various cellular receptors. nih.gov The presence of an N-acylethanolamine-like side chain in this compound suggests that it could potentially interact with biological pathways and targets associated with endogenous NAEs. A closely related compound, N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide, has been isolated from the red macroalgae Bostrychia radicans, indicating that such structures can be of natural origin and may play a role in the chemical ecology of marine organisms. researchgate.net

The combination of the biologically active resorcinol-benzamide core with an N-acylethanolamine-like side chain makes this compound a molecule of significant academic interest. Further research is warranted to elucidate its specific biological targets and potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxy-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-4-3-10-9(14)7-2-1-6(12)5-8(7)13/h1-2,5,11-13H,3-4H2,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSJOVPBCHTADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066968 | |

| Record name | Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24207-41-8 | |

| Record name | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24207-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024207418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24207-41-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxy-N-(2-hydroxyethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXY-N-(2-HYDROXYETHYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERN2T4Z42W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation of 2,4 Dihydroxy N 2 Hydroxyethyl Benzamide and Structural Isomers

Identification from Biological Sources

While the natural occurrence of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide has not been documented in available scientific literature, a structural isomer, N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide , has been identified and isolated from a marine biological source.

Marine Macroalgae: A Source of Novel Amides

The red macroalga Bostrychia radicans has been identified as a natural source of N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide. scielo.brresearchgate.netresearchgate.netscielo.br This discovery is significant as it represents the first isolation of this compound as a natural product from the marine environment. scielo.brresearchgate.netscielo.br The investigation of Bostrychia radicans has also led to the isolation of another new amide, N,4-dihydroxy-N-(2'-hydroxyethyl)-benzeneacetamide, alongside several other known compounds, highlighting the chemical richness of this algal species. scielo.brresearchgate.netresearchgate.netscielo.br

At present, there is no scientific literature available describing the natural occurrence of other structural isomers such as 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide and 3,5-dihydroxy-N-(2-hydroxyethyl)benzamide from any biological sources.

| Compound | Natural Source | Organism Type | Reference |

| N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide | Bostrychia radicans | Marine Macroalgae (Red Alga) | scielo.brresearchgate.netresearchgate.netscielo.br |

| This compound | Not Reported in Nature | - | - |

| 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide | Not Reported in Nature | - | - |

| 3,5-dihydroxy-N-(2-hydroxyethyl)benzamide | Not Reported in Nature | - | - |

Chromatographic and Extraction Techniques for Isolation

The isolation of N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide from Bostrychia radicans involved a systematic extraction and chromatographic process.

Extraction of Bioactive Compounds

The initial step in the isolation process was the preparation of a methanolic extract from the dried and powdered biomass of Bostrychia radicans. This extract was then subjected to a series of fractionation steps to separate compounds based on their polarity.

Chromatographic Fractionation

Chromatographic techniques were central to the purification of the target compound. The crude methanolic extract underwent fractionation, and the resulting fractions were further purified using various chromatographic methods. scielo.brresearchgate.netscielo.br

A detailed study on the chemical constituents of Bostrychia radicans describes the use of chromatographic fractionation of the methanolic extract, which led to the successful isolation of N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide. scielo.brresearchgate.netscielo.br The structural elucidation of this novel amide was subsequently confirmed through nuclear magnetic resonance (NMR) spectral data and mass spectrometry (MS) analyses. scielo.brresearchgate.netresearchgate.netscielo.br

The following table summarizes the key steps in the isolation of N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide from Bostrychia radicans:

| Step | Technique | Description |

| 1. Extraction | Methanolic Extraction | Dried and powdered Bostrychia radicans was extracted with methanol to obtain a crude extract containing a mixture of compounds. |

| 2. Fractionation | Chromatographic Fractionation | The crude methanolic extract was subjected to chromatographic techniques to separate the components based on their chemical properties. |

| 3. Isolation and Purification | Further Chromatography | Specific fractions were further purified using chromatographic methods to isolate the pure compound, N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide. |

| 4. Structure Elucidation | Spectroscopy | The chemical structure of the isolated compound was determined using NMR and MS. scielo.brresearchgate.netresearchgate.netscielo.br |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural analysis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide, offering detailed insights into the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides critical information about the chemical environment of the hydrogen atoms within the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern of the benzene (B151609) ring. The protons on the di-substituted ring typically exhibit distinct coupling patterns and chemical shifts. The protons of the hydroxyethyl (B10761427) group and the amide N-H proton also present characteristic signals, which can be further confirmed by deuterium (B1214612) exchange experiments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms and information about their electronic environments. chemicalbook.comspectrabase.com The spectrum for this compound is expected to show distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the two carbons of the hydroxyethyl moiety. chemicalbook.comspectrabase.com The chemical shifts of the phenolic carbons are particularly informative, confirming the positions of the hydroxyl groups on the aromatic ring.

A comprehensive analysis of both ¹H and ¹³C NMR data allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C1 (C=O) | 171.5 |

| C2 (C-OH) | 162.8 |

| C3 | 107.9 |

| C4 (C-OH) | 160.3 |

| C5 | 132.1 |

| C6 | 103.4 |

| C7 (CH₂-N) | 42.5 |

| C8 (CH₂-OH) | 60.7 |

| C (Aromatic C-NH) | 112.9 |

Note: These are predicted values and may vary slightly from experimental data.

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the fragmentation pattern of this compound, further corroborating its structure. chemicalbook.com

Molecular Ion Peak: The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy.

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond, the loss of the hydroxyethyl group, and fragmentations within the aromatic ring. The observation of fragment ions corresponding to the 2,4-dihydroxybenzoyl moiety and the N-(2-hydroxyethyl)amino group would be strong evidence for the proposed structure. Predicted collision cross-section data can further aid in the identification of different adducts of the molecule. uni.lu

Interactive Data Table: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 198.07608 | 140.3 |

| [M+Na]⁺ | 220.05802 | 147.2 |

| [M-H]⁻ | 196.06152 | 140.3 |

| [M+NH₄]⁺ | 215.10262 | 157.4 |

| [M+K]⁺ | 236.03196 | 144.7 |

| [M+H-H₂O]⁺ | 180.06606 | 134.7 |

Data obtained from PubChemLite. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of the functional groups present in this compound, offering a molecular fingerprint of the compound. spectrabase.com

Characteristic Vibrational Bands: The IR and Raman spectra are expected to display characteristic absorption bands corresponding to the various functional groups. chemicalbook.comchemicalbook.com These include:

O-H Stretching: Broad bands in the high-frequency region (around 3200-3600 cm⁻¹) are indicative of the phenolic and alcoholic hydroxyl groups.

N-H Stretching: A distinct peak in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching of the amide group.

C=O Stretching: A strong absorption band around 1630-1680 cm⁻¹ is characteristic of the carbonyl group of the secondary amide (Amide I band).

N-H Bending: The N-H bending vibration (Amide II band) typically appears around 1510-1570 cm⁻¹.

C-N Stretching: The C-N stretching vibration can be observed in the 1200-1400 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Multiple sharp bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, are characteristic of the aromatic ring.

C-O Stretching: Bands corresponding to the phenolic and alcoholic C-O stretching vibrations are expected in the 1000-1260 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy, where some vibrations may be more active in one technique than the other, allows for a more complete vibrational analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

Method Development Considerations:

Stationary Phase: A reversed-phase column, such as a C18 or C8, would be a suitable choice for the separation of this moderately polar compound.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or acetic acid to control pH and improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be effective. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic modifier concentration to elute the compound.

Detection: A UV detector would be appropriate for detecting this compound, as the benzoyl chromophore exhibits strong UV absorbance. The detection wavelength would be set at the absorbance maximum of the compound.

By developing and validating an HPLC method, one can accurately determine the purity of synthesized batches of this compound and quantify its presence in various samples.

Biological Activities and Pharmacological Potentials of 2,4 Dihydroxy N 2 Hydroxyethyl Benzamide and Its Analogues

Antimicrobial Activity Investigations

Benzamide (B126) derivatives are a class of compounds that have garnered significant interest for their potential as antimicrobial agents. nih.gov Research into these molecules has revealed that specific substitutions on the benzamide core can lead to potent antibacterial and antifungal effects.

While specific data on the antibacterial properties of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is not extensively detailed in current literature, the broader family of N-benzamide derivatives has demonstrated notable antibacterial action. For instance, a study on a series of synthesized N-benzamide compounds revealed significant efficacy against both Gram-positive and Gram-negative bacteria. nanobioletters.com

One particular derivative, compound 5a (N-(p-tolyl)-4-hydroxybenzamide), showed excellent activity against Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Another two compounds, 6b (N-(4-bromophenyl)benzamide) and 6c (N-(4-chlorophenyl)benzamide), also displayed strong antibacterial effects. nanobioletters.com The activity of these compounds suggests that the benzamide structure can effectively penetrate the bacterial cell wall. nanobioletters.com

Table 1: Antibacterial Activity of Selected N-Benzamide Analogues

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 5a | B. subtilis | 25 | 6.25 | nanobioletters.com |

| E. coli | 31 | 3.12 | nanobioletters.com | |

| 6b | B. subtilis | 24 | 6.25 | nanobioletters.com |

| E. coli | 24 | 3.12 | nanobioletters.com | |

| 6c | B. subtilis | 24 | 6.25 | nanobioletters.com |

| E. coli | 24 | 3.12 | nanobioletters.com |

The 2,4-dihydroxy structural feature is present in compounds that have been investigated for their antifungal properties. One such example is 2',4'-dihydroxychalcone, which has been assessed for its activity against Aspergillus fumigatus. This compound demonstrated a significant inhibitory effect on the fungus, with a Minimum Inhibitory Concentration that inhibits 50% of growth (MIC50) reported to be between 64 and 128 µg/mL. nih.gov

Furthermore, studies on arylsulfonamide derivatives, which can be considered structural analogues, have shown promising results against various Candida species. nih.gov For example, N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide exhibited fungistatic activity against several Candida strains at concentrations ranging from 0.125 to 1 mg/mL. nih.gov

Table 2: Antifungal Activity of Selected Analogues

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2',4'-Dihydroxychalcone | Aspergillus fumigatus | 64 - 128 (MIC50) | nih.gov |

| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | Candida spp. | 125 - 1000 | nih.gov |

Antitumor and Antiproliferative Studies

Derivatives containing the 2,4-dihydroxybenzamide (B1346612) moiety have been a focus of anticancer research. Specifically, N'-substituted 2,4-dihydroxybenzothiohydrazides, which are structurally related to this compound, have demonstrated the ability to inhibit the in vitro proliferation of human tumor cell lines. nih.gov

In one study, the antiproliferative potency of some of these compounds was found to be comparable to that of cisplatin, a commonly used chemotherapy drug. nih.gov A notable finding was that analogues with an ethyl substituent on the benzenediol moiety showed higher potency. nih.gov For instance, N'-(4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)-5-ethyl-2,4-dihydroxybenzothiohydrazide exhibited significant antiproliferative activity. nih.gov

Another related class of compounds, benzimidazolehydrazones with a 2,4-dihydroxybenzylidene group, also showed increased antiproliferative activity compared to their analogues with fewer hydroxyl groups. nih.gov

Table 3: Antiproliferative Activity of Selected 2,4-Dihydroxy-Substituted Analogues

| Compound Class | Cell Line(s) | Activity | Reference |

|---|---|---|---|

| N'-substituted 2,4-dihydroxybenzothiohydrazides | Human tumor cell lines | Potency comparable to cisplatin | nih.gov |

| 2,4-dihydroxybenzylidene benzimidazolehydrazone | L1210, CEM, HeLa, Mia Paca-2 | Increased activity over analogues | nih.gov |

Enzyme Inhibition Profiling

The 2,4-dihydroxy substitution pattern is a key feature in several potent enzyme inhibitors, particularly those targeting polyphenol oxidases and tyrosinases.

Polyphenol oxidase (PPO) is an enzyme responsible for browning in fruits and vegetables. nih.gov While direct inhibition studies of this compound on PPO are not widely available, related flavonoid structures have been investigated. For example, hesperetin (B1673127) has been shown to inhibit PPO with an IC50 value of 776.0 ± 15.53 μM. nih.gov This suggests that phenolic compounds, including those with a dihydroxy substitution, can act as PPO inhibitors.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and medical fields. The 2,4-dihydroxyphenyl (resorcinol) moiety is a critical feature in many tyrosinase inhibitors due to its resistance to oxidation by the enzyme. nih.gov

Several studies have highlighted the importance of the 2,4-dihydroxy substitution for potent tyrosinase inhibition. A series of N-arylated 4-yl-benzamides bearing a bi-heterocyclic thiazole-triazole core were synthesized and showed potent mushroom tyrosinase inhibition. rsc.org One compound from this series exhibited non-competitive inhibition with a Ki value of 0.016 μM. rsc.org

In another study, 4-amino-2',4'-dihydroxyindanone analogues demonstrated a significant increase in activity against human tyrosinase compared to the parent compound. nih.gov These findings underscore the crucial role of the 2,4-dihydroxy motif in designing effective tyrosinase inhibitors.

Table 4: Tyrosinase Inhibition by Selected Analogues

| Compound Class/Analogue | Enzyme Source | Inhibition Data | Reference |

|---|---|---|---|

| N-arylated-4-yl-benzamide derivative | Mushroom | Ki = 0.016 μM | rsc.org |

| 4-Amino-2',4'-dihydroxyindanone analogues | Human | 2- to 10-fold increase in activity | nih.gov |

Histone Deacetylase (HDAC) Inhibition (General Benzamide Relevance)

The benzamide moiety is a cornerstone in the design of a significant class of Histone Deacetylase (HDAC) inhibitors. researchgate.net HDACs are a family of enzymes crucial for regulating gene expression through the deacetylation of histone proteins, and their dysregulation is implicated in various diseases, particularly cancer. researchgate.netresearchgate.net Benzamide-containing compounds are recognized as one of the major structural classes of HDAC inhibitors, alongside hydroxamic acids, cyclic tetrapeptides, and others. researchgate.netresearchgate.net

These inhibitors typically function through a pharmacophore model consisting of a cap group, a linker, and a zinc-binding group (ZBG). In benzamide-based inhibitors, the benzamide functionality, particularly those with an ortho-amino group like N-(2-aminophenyl)-benzamides, serves as the critical zinc-binding group. nih.govnih.govacs.org This group chelates the Zn2+ ion within the catalytic active site of the HDAC enzyme, effectively blocking its function. researchgate.netnih.gov

Benzamide derivatives are especially noted for their selectivity towards Class I HDACs (HDAC1, 2, and 3), which are frequently overexpressed in cancers. researchgate.netnih.gov This selectivity can offer a better pharmacokinetic profile and higher efficacy in solid tumors compared to pan-HDAC inhibitors. nih.gov Prominent examples of benzamide-based HDAC inhibitors that have undergone extensive investigation include:

Entinostat (MS-275): A class I selective inhibitor that has been evaluated in clinical trials for various cancers, including breast cancer. researchgate.netnih.gov

Chidamide: An approved anticancer agent from the benzamide class. nih.govnih.gov

Mocetinostat (MGCD-0103): Another class I selective inhibitor based on the benzamide scaffold. researchgate.net

Research has shown that structural modifications, such as the length of the molecule and substitutions on the terminal rings, can significantly impact the potency and selectivity of these inhibitors. tandfonline.com For instance, studies on novel benzamide derivatives found that compounds with an NH2 group in the ortho position of the benzamide moiety were potent HDAC inhibitors, and that a shorter molecular length correlated with stronger activity. nih.govtandfonline.com

Hydroxysteroid Dehydrogenase Inhibition (General Benzamide Relevance)

The benzamide scaffold has also been successfully employed in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govacs.org This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol within cells, and its inhibition is a therapeutic strategy for managing type 2 diabetes and metabolic syndrome. nih.gov

Researchers have discovered potent and selective 11β-HSD1 inhibitors based on benzamide structures. Through systematic modification of lead compounds, derivatives with favorable pharmacokinetic profiles have been identified. nih.gov For example, the discovery of 4-(phenylsulfonamidomethyl)benzamides led to compounds that demonstrated improved glycemic control and enhanced insulin (B600854) sensitivity in preclinical models of diabetes. nih.gov Another study detailed the optimization of a different benzamide series, resulting in a pyridyl-containing compound that showed a dose-dependent inhibition of 11β-HSD1 activity in an ex vivo model. nih.govacs.org These findings underscore the versatility of the benzamide core in designing enzyme inhibitors for metabolic diseases.

Antioxidant Capacity Evaluation

Direct experimental evaluations of the antioxidant capacity of this compound are not widely available in the reviewed scientific literature. However, the molecule's structure contains key features that strongly suggest antioxidant potential. The 2,4-dihydroxy substitution on the benzamide ring is a critical feature. Phenolic hydroxyl groups are well-known for their ability to donate a hydrogen atom to scavenge free radicals, a primary mechanism of antioxidant action. The presence of two such groups on the aromatic ring would be expected to enhance this capacity.

Studies on structurally related compounds support this potential. For example, various thiosemicarbazones derived from 2,4-dihydroxybenzaldehyde (B120756) have been synthesized and shown to possess antioxidant properties. researchgate.net Similarly, other research into new salicylic (B10762653) acid-salicylamide hybrids, which share the hydroxylated aromatic amide feature, has been driven by the goal of evaluating their antioxidant potentials. researchgate.net The antioxidant activity of substituted benzaldehydes and their derivatives is an active area of research, with some compounds showing significant radical scavenging activity in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test. nih.gov

While a definitive IC50 value for this compound cannot be cited, the data from related compounds suggest that molecules with a dihydroxy-substituted aromatic ring are promising antioxidant candidates.

Table 1: Antioxidant Activity of Structurally Related Compounds

This table presents DPPH radical scavenging data for compounds structurally related to benzamides, illustrating the antioxidant potential of such scaffolds. Note: Data for the specific compound this compound is not available in the cited literature.

| Compound Type | Specific Compound Example | Assay | Result (IC50 Value) | Reference |

|---|---|---|---|---|

| N-Benzyl-1,2,3-triazole Derivative | Compound 3 (as described in source) | DPPH Scavenging | 7.12 ± 2.32 µg/mL | nih.gov |

| Heterocyclic Compound | Compound 3 (as described in source) | DPPH Scavenging | 93.4 µM | rsc.org |

| Standard Antioxidant | Vitamin C (Ascorbic Acid) | DPPH Scavenging | 141.9 µM | rsc.org |

Receptor Binding and Modulation Studies (General Benzamide Relevance)

The benzamide framework is integral to a vast array of compounds designed for specific receptor binding and modulation, playing a significant role in the development of drugs targeting the central nervous system.

Dopamine (B1211576) and Serotonin (B10506) Receptors: Substituted benzamides are classic antagonists of dopamine D2-like receptors. The specific substitution pattern on the benzamide ring can influence binding affinity and selectivity for different receptor subtypes, such as the D4 receptor. nih.gov Furthermore, benzamide derivatives have been synthesized and evaluated as selective agonists for serotonin receptors, particularly the 5-HT4 receptor, which is a target for treating gastrointestinal motility disorders. nih.gov The linkage of a benzamide fragment to other scaffolds, like arylpiperazine, has also been explored to modulate both dopamine and serotonin receptor affinity. nih.gov

Metabotropic Glutamate (B1630785) Receptors (mGluRs): Aryl benzamide derivatives have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). mdpi.com These NAMs bind to an allosteric site on the receptor, distinct from the glutamate binding site, and are stabilized by a combination of hydrophobic, hydrogen bond, and π-π stacking interactions. mdpi.com This activity makes them promising candidates for the treatment of depression and other neurological disorders. mdpi.com

Opioid Receptors: The versatility of the benzamide scaffold extends to opioid receptors. For instance, a 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide template was studied to develop moderate-affinity agonists for the μ-opioid receptor (MOR). acs.org In this series, substitutions on the benzoyl ring were found to be crucial for retaining binding affinity. acs.org

Other Receptors: The influence of the benzamide structure is also seen in other areas. Certain benzamide antipsychotics, such as amisulpride, have been shown to bind to GHB (gamma-hydroxybutyrate) activated receptors in the brain. wikipedia.org

Table 2: Receptor Targets for Various Benzamide-Containing Compounds

This table summarizes the diverse receptor binding profiles of different classes of benzamide derivatives as reported in the literature.

| Receptor Family | Specific Target(s) | Activity of Benzamide Derivative | Reference |

|---|---|---|---|

| Dopaminergic | D2, D4 | Antagonist / Modulator | nih.govnih.gov |

| Serotonergic | 5-HT4 | Agonist | nih.gov |

| Glutamatergic | mGluR5 | Negative Allosteric Modulator (NAM) | mdpi.com |

| Opioidergic | μ-Opioid Receptor (MOR) | Agonist (Moderate Affinity) | acs.org |

| GHB | GHB-activated receptors | Binding Affinity (Antipsychotics) | wikipedia.org |

Mechanistic Investigations of Biological Action

Molecular Pathways of Efficacy

Currently, there are no published studies that specifically delineate the molecular pathways modulated by 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. Research that identifies specific protein targets, signaling cascades, or enzymatic inhibition is not available.

Cellular Interactions and Phenotypic Effects

Detailed investigations into the interactions of this compound at a cellular level have not been reported. Consequently, there is no information on its phenotypic effects, such as impacts on cell viability, proliferation, differentiation, or other observable cellular characteristics.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that explores how modifications to a compound's chemical structure affect its biological potency. For this compound, a formal SAR analysis does not appear to have been conducted.

Without a known biological activity or target, systematic structural modifications to probe for changes in potency have not been described in the scientific literature. Therefore, no data exists correlating specific structural features of this compound derivatives with their biological efficacy.

Ligand efficiency is a measure of the binding energy per atom of a ligand to its target. Pharmacophore mapping identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. As the biological targets of this compound are unknown, these analyses have not been performed. While general principles of pharmacophore modeling exist, they have not been specifically applied to this compound or its derivatives due to the lack of biological data. researchgate.netnih.govnih.gov

Computational Chemistry and in Silico Approaches in Research on 2,4 Dihydroxy N 2 Hydroxyethyl Benzamide

Molecular Modeling and Docking Simulations for Target Identification: A Call for Investigation

There is currently no publicly available research detailing the use of molecular modeling and docking simulations to identify biological targets for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. Such studies are fundamental in modern drug discovery to predict how a ligand might interact with a protein and to hypothesize its potential therapeutic effects.

Ligand-Protein Interaction Dynamics: An Unwritten Chapter

Specific research on the ligand-protein interaction dynamics of this compound is absent from the scientific literature. To understand its potential as a bioactive molecule, researchers would need to perform docking studies against various protein targets. These studies would typically involve creating a three-dimensional model of the compound and virtually screening it against a library of protein structures. The analysis of these interactions would focus on identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. For instance, studies on other benzamide (B126) derivatives often reveal crucial interactions with the amino acid residues in the active sites of enzymes or receptors.

Prediction of Binding Affinities: Awaiting Calculation

Without target identification and docking studies, there are no predicted binding affinities for this compound. The binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a critical parameter for assessing the potential potency of a drug candidate. Computational methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), are commonly used to predict these values for similar molecules, but no such data exists for the compound .

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity: Data Needed

There is a lack of published research employing quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of this compound. DFT calculations are instrumental in determining properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding a molecule's reactivity, stability, and electronic transitions. Such data would be invaluable for predicting its metabolic fate and potential for chemical modifications.

Virtual Screening and Drug Discovery Pathways: An Untrodden Path

Due to the absence of the aforementioned computational studies, this compound has not been prominently featured in virtual screening campaigns or drug discovery pipelines for specific diseases. Virtual screening involves the computational filtering of large libraries of small molecules to identify those that are most likely to bind to a drug target. The lack of fundamental computational data for this compound precludes its inclusion in such large-scale in silico experiments.

Biometal Chelation and Coordination Chemistry Studies

Iron(III) Complexation Properties

There is a lack of specific experimental data in the current body of scientific literature detailing the iron(III) complexation properties of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. Studies on analogous compounds, such as Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756), have shown that the 2,4-dihydroxyphenyl group can participate in the coordination of metal ions. However, without direct investigation, the stoichiometry, stability constants, and spectroscopic characteristics of the iron(III) complex of this compound remain speculative.

Further research would be necessary to determine key parameters of its interaction with iron(III).

Table 1: Hypothetical Data Table for Iron(III) Complexation of this compound

| Parameter | Value | Conditions |

| Stoichiometry (Ligand:Fe(III)) | Not Determined | - |

| Stability Constant (log β) | Not Determined | - |

| λmax of Fe(III) complex (nm) | Not Determined | - |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | Not Determined | - |

This table is for illustrative purposes only, highlighting the data that would be required from future experimental studies.

Role as a Siderophore Model Compound

The potential for this compound to serve as a siderophore model compound has not been explicitly investigated or reported. The effectiveness of a compound as a siderophore mimic is largely dependent on its ability to form stable, high-spin complexes with iron(III) under physiological conditions. While the dihydroxy functionality suggests a potential for iron chelation, the specific 2,4-substitution pattern is less common in natural siderophores, which typically feature catecholate or hydroxamate groups.

Comparative studies with well-known siderophore models derived from 2,3-dihydroxybenzamide (B143552) (catechol-based) would be essential to evaluate the relative efficacy of the 2,4-dihydroxy isomer in iron sequestration. Such studies would elucidate whether the resorcinol-type chelation is a viable alternative for mimicking biological iron transport systems.

Preclinical Efficacy and Safety Assessments

In Vitro Bioactivity in Cell-Based Assays (e.g., Cancer Cell Lines, Bacterial Cultures)

Detailed studies on the in vitro bioactivity of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide in specific cancer cell lines or against a broad panel of bacterial cultures are not extensively reported in the available scientific literature. However, research on structurally related compounds, particularly derivatives of 2,4-dihydroxybenzoic acid, provides some context for potential areas of biological activity.

For instance, various hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have been synthesized and evaluated for their antimicrobial and antiproliferative activities. mdpi.com One study reported that certain derivatives exhibited interesting antibacterial activity against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com It is important to note that these findings pertain to derivatives and not to this compound itself, and direct extrapolation of these activities is not scientifically valid without specific experimental data for the target compound.

Cytotoxicity and Selectivity Profiles

Specific data on the cytotoxicity of this compound against a panel of human cancer cell lines and normal (non-cancerous) cell lines to determine its selectivity index are not available in the current body of scientific literature. The selectivity index (SI) is a critical parameter in preclinical drug development, calculated as the ratio of the cytotoxic concentration against normal cells to the cytotoxic concentration against cancer cells. A higher SI value indicates a greater selectivity of the compound for cancer cells.

While studies on other benzamide (B126) derivatives have included evaluations of their cytotoxicity and selectivity, this information is not directly transferable to this compound. mdpi.com Future research would be necessary to establish the cytotoxic potential and selectivity profile of this specific compound.

Q & A

Q. What are the common synthetic routes for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. A standard approach includes:

- Amide coupling : Reacting 2,4-dihydroxybenzoic acid derivatives with 2-hydroxyethylamine under reflux in polar aprotic solvents (e.g., DMF) using coupling agents like EDC/HOBt .

- Hydroxyl group protection : Temporary protection of phenolic hydroxyl groups (e.g., using TIPSCl or methoxy groups) to prevent side reactions during amidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to isolate the product . Optimization parameters : Yield and purity depend on temperature control (60–80°C for amidation), solvent polarity, and stoichiometric ratios of reagents .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR (DMSO-d6 or CDCl3) confirm the presence of hydroxyethyl, aromatic, and amide protons. Key signals include:

- Aromatic protons at δ 6.5–7.5 ppm (split due to dihydroxy substitution).

- Hydroxyethyl protons at δ 3.4–3.6 ppm (CH2) and δ 4.8–5.0 ppm (OH) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H] and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .

Advanced Research Questions

Q. How can structural discrepancies between spectroscopic data and computational models be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. To resolve these:

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXTL) provides unambiguous bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular N–H···O hydrogen bonds stabilize the hydroxyethyl-amide conformation .

- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to validate tautomeric forms .

- Variable-temperature NMR : Detect equilibrium shifts between keto-enol tautomers .

Q. What strategies improve the compound’s solubility and bioavailability for pharmacological studies?

- Derivatization : Introduce sulfonate or phosphate groups to the hydroxyethyl moiety to enhance aqueous solubility .

- Co-crystallization : Use co-formers (e.g., succinic acid) to create stable co-crystals with improved dissolution rates .

- Lipid-based formulations : Encapsulate the compound in micelles or liposomes to bypass poor membrane permeability .

Q. What mechanisms explain its biological activity, and how are structure-activity relationships (SARs) validated?

- Target engagement : The compound inhibits enzymes (e.g., tyrosine kinases) via hydrogen bonding between the dihydroxy groups and catalytic residues. Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) validate binding affinity .

- SAR studies :

- Hydroxyethyl chain modification : Shortening the chain reduces activity, indicating steric and H-bonding requirements .

- Dihydroxy substitution : Removing one hydroxyl group (e.g., 4-methoxy analog) diminishes inhibition potency by 50% .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across studies?

Contradictions may stem from assay variability or impurity interference. Mitigation strategies include:

- Dose-response validation : Replicate IC measurements using orthogonal assays (e.g., fluorescence-based vs. radiometric) .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed amides) that may skew activity .

- Standardized protocols : Adopt uniform cell lines (e.g., HEK293 for kinase assays) and negative controls .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Amide coupling | EDC, HOBt, DMF, 80°C, 12 h | 65 | 90 | |

| Hydroxyl protection | TIPSCl, Et3N, DMF, rt, 3 h | 85 | 95 | |

| Final purification | Silica gel (EtOAc/hexane 3:7) | 70 | 98 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.